molecular formula C22H28N2O4 B117218 N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide CAS No. 163336-71-8

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide

Cat. No. B117218
M. Wt: 384.5 g/mol
InChI Key: VFPVUELTFFXJAO-UHFFFAOYSA-N
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Description

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, also known as MitoQ, is a unique mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate in the mitochondria, which are the powerhouses of the cell.

Mechanism Of Action

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide exerts its therapeutic effects by targeting the mitochondria and scavenging ROS, which are generated as a byproduct of mitochondrial respiration. ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and death. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also modulate mitochondrial function by improving mitochondrial respiration, reducing mitochondrial membrane potential, and inhibiting mitochondrial permeability transition pore opening.

Biochemical And Physiological Effects

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, modulating cellular signaling pathways, and regulating gene expression. N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can also improve vascular function, reduce inflammation, and enhance immune function.

Advantages And Limitations For Lab Experiments

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high selectivity for the mitochondria, its ability to scavenge ROS, and its lipophilic nature, which allows it to penetrate cell membranes. However, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has some limitations, including its potential toxicity at high doses, its limited stability in aqueous solutions, and its variable efficacy depending on the disease model and experimental conditions.

Future Directions

There are several future directions for N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide research, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetics and pharmacodynamics, developing new formulations for improved stability and bioavailability, and investigating its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide's therapeutic effects and to identify biomarkers for patient selection and monitoring.

Synthesis Methods

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is synthesized by reacting CoQ10 with a triphenylphosphonium (TPP) cation, which is a lipophilic molecule that can penetrate the mitochondrial membrane. The reaction results in the formation of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, which is a redox-active compound that can scavenge reactive oxygen species (ROS) in the mitochondria.

Scientific Research Applications

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, metabolic disorders, and cancer. In cardiovascular diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve endothelial function, reduce oxidative stress, and attenuate myocardial ischemia-reperfusion injury. In neurodegenerative diseases, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function. In metabolic disorders, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent hepatic steatosis. In cancer, N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has been shown to induce apoptosis, inhibit tumor growth, and enhance chemotherapy efficacy.

properties

IUPAC Name

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPVUELTFFXJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide

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